N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a polycyclic pyrido[3,2,1-ij]quinoline core. The molecule incorporates a 3-oxo group within its partially saturated hexahydro ring system and a sulfonamide moiety linked to a 2-fluorophenyl substituent. The 2-fluoro substitution on the phenyl ring is hypothesized to modulate electronic and steric properties, influencing both binding affinity and pharmacokinetic behavior. Crystallographic characterization of such compounds often employs SHELX software for structure refinement, a standard in small-molecule crystallography .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c19-15-5-1-2-6-16(15)20-25(23,24)14-10-12-4-3-9-21-17(22)8-7-13(11-14)18(12)21/h1-2,5-6,10-11,20H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAIOGSKEHGVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=CC=C4F)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound can be involved in suzuki–miyaura cross-coupling reactions, which are widely used in carbon–carbon bond forming reactions. This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.
Biochemical Pathways
Compounds with similar structures have been found to be involved in various biological activities, such as antiviral, anti-inflammatory, and anticancer activities. Therefore, it’s possible that this compound could affect similar pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
The compound’s molecular weight (338341) suggests that it could potentially be absorbed and distributed in the body
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Compounds with similar structures have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities. Therefore, it’s possible that this compound could have similar effects.
Biological Activity
N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and antimicrobial effects. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridoquinoline core with a sulfonamide moiety. The presence of the 2-fluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological properties due to their unique electronic characteristics.
Antitumor Activity
Research has demonstrated that derivatives of pyridoquinoline compounds can exhibit significant antitumor activity. For instance, studies on similar compounds have shown that the introduction of halogen groups, particularly fluorine, enhances their potency against various cancer cell lines. The compound has been evaluated for its ability to inhibit c-Met kinase activity—a critical target in cancer therapy.
- In Vitro Studies : In vitro evaluations indicated that the compound exhibits moderate to excellent antiproliferative activity against several cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Similar pyridoquinoline derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.
- Comparison with Standard Antibiotics : In comparative studies against standard antibiotics such as ciprofloxacin and gatifloxacin, certain derivatives demonstrated comparable or superior antibacterial activity .
Case Study 1: Anticancer Efficacy
A study focused on a series of quinoline derivatives revealed that compounds with structural similarities to this compound exhibited IC50 values in the nanomolar range against c-Met kinase. The most potent derivative showed an IC50 value of 1.04 nM .
Case Study 2: Antimicrobial Screening
Another investigation evaluated the antimicrobial efficacy of synthesized pyridoquinolone derivatives against various bacterial strains. Compounds were assessed at concentrations of 50 and 100 µg/ml. Notably, certain derivatives exhibited up to 89% potency compared to standard treatments .
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural homology with derivatives bearing varied para- and ortho-substituted phenyl sulfonamide groups. Key analogs include:
- N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- 3-Oxo-N-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide
Substituent Effects on Physicochemical Properties
The substituent at the phenyl ring critically impacts molecular properties:
| Compound | Substituent (Position) | Electronic Nature | logP (Predicted) | Solubility (Inference) |
|---|---|---|---|---|
| N-(2-fluorophenyl)-...sulfonamide | 2-F | Electron-withdrawing | ~2.8 | Moderate (Polar F enhances H2O interaction) |
| N-(4-methoxyphenyl)-...sulfonamide | 4-OCH3 | Electron-donating | ~2.1 | Higher (OCH3 increases polarity) |
| N-(4-trifluoromethylphenyl)-...sulfonamide | 4-CF3 | Strongly electron-withdrawing, lipophilic | ~3.5 | Lower (CF3 increases hydrophobicity) |
- This may improve target engagement but reduce membrane permeability compared to non-halogenated analogs.
- 4-Methoxyphenyl : The para-methoxy group donates electron density, decreasing sulfonamide acidity and possibly reducing binding to electron-deficient enzyme pockets. However, its polarity may improve aqueous solubility .
- 4-Trifluoromethylphenyl : The CF3 group combines strong electron withdrawal with high lipophilicity, likely enhancing blood-brain barrier penetration but risking metabolic instability due to increased cytochrome P450 interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the bicyclic pyridoquinoline core, followed by sulfonamide coupling. Key steps include:
- Core Synthesis : Cyclocondensation of substituted pyridine and quinoline precursors under acidic or basic catalysis (e.g., H₂SO₄ or K₂CO₃) at 80–100°C .
- Sulfonamide Coupling : Reaction with 2-fluorophenylsulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization and NMR for intermediate validation .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions, aromatic protons, and fluorophenyl integration (e.g., δ 7.2–7.8 ppm for fluorophenyl protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry. Structural analogs show moderate solubility in DMSO (~10 mM) but limited aqueous solubility (<1 mM) .
- Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks). The 2-fluorophenyl group enhances stability against hydrolysis compared to non-fluorinated analogs .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence the compound’s binding affinity to target proteins compared to other aryl groups?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with chlorine, methyl, or methoxy substituents. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets). Fluorine’s electronegativity often enhances binding via polar interactions or reduced metabolic degradation .
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to map fluorine’s role in hydrophobic pockets or hydrogen-bond networks .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 or HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ variability) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers or protocol-dependent biases .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
Q. What computational modeling approaches are suitable for predicting the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- QSAR Models : Train models on datasets of sulfonamide derivatives to predict logP, BBB permeability, and CYP450 metabolism .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate absorption/distribution using GastroPlus™, incorporating solubility, permeability, and hepatic clearance data .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
